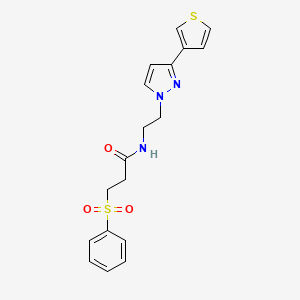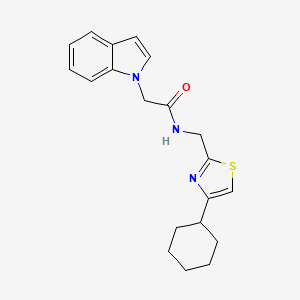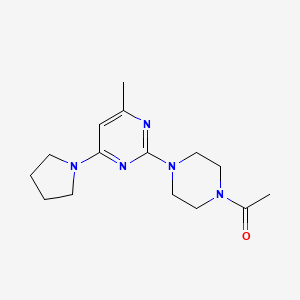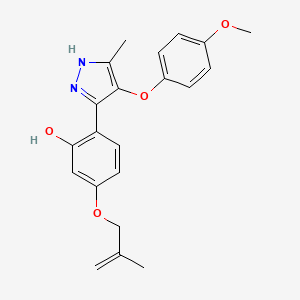
N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide, also known as CMH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMH is a small molecule that has been synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been shown to inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide in lab experiments is its low toxicity. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed. Another advantage of using N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide is its versatility. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide can be used in various assays to study its biological activities. However, one of the limitations of using N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide is its solubility. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has low solubility in water, which can make it difficult to use in some assays.
Zukünftige Richtungen
There are several future directions for the study of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide. One direction is to investigate the potential of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide as a therapeutic agent for cancer and inflammation. Another direction is to study the mechanism of action of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide in more detail to better understand its biological activities. Additionally, future studies could focus on optimizing the synthesis of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide to improve its yield and purity. Finally, more studies are needed to investigate the potential of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide as a therapeutic agent for diabetes.
Synthesemethoden
The synthesis of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide involves a multistep process that starts with the synthesis of 6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid. This is followed by the synthesis of 2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1-cyano-2-hydroxyethyl)amine to yield N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide. The synthesis of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic activities. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been shown to have anti-diabetic activity by improving glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
N-(1-cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-11-2-3-12-9(8-20-13(12)5-11)4-14(18)16-10(6-15)7-17/h2-3,5,9-10,17H,4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDLZZZYZVILOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CO2)CC(=O)NC(CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2541777.png)


![3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2541783.png)


![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)
![2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2541791.png)
![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2541792.png)




![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)